molecular formula C12H11Cl2N B184635 4-Chloro-3-(2-chloroethyl)-2-methylquinoline CAS No. 57521-15-0

4-Chloro-3-(2-chloroethyl)-2-methylquinoline

Cat. No. B184635
CAS RN: 57521-15-0
M. Wt: 240.12 g/mol
InChI Key: PQDVRCSZKVSKGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-(2-chloroethyl)-2-methylquinoline is a chemical compound with the molecular formula C12H11Cl2N. It is a quinoline derivative and has been extensively studied for its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of 4-Chloro-3-(2-chloroethyl)-2-methylquinoline is not fully understood. However, it has been suggested that it may inhibit DNA synthesis and induce apoptosis in cancer cells.

Biochemical And Physiological Effects

4-Chloro-3-(2-chloroethyl)-2-methylquinoline has been shown to have a variety of biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA synthesis in cancer cells. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to have antimalarial and antitubercular activity.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-Chloro-3-(2-chloroethyl)-2-methylquinoline in lab experiments is its potent anticancer activity. It has been shown to inhibit the growth of various cancer cell lines at low concentrations. Additionally, it has been shown to have antimalarial and antitubercular activity, which makes it a potential candidate for the development of new drugs to treat these diseases. However, one of the limitations of using 4-Chloro-3-(2-chloroethyl)-2-methylquinoline in lab experiments is its potential toxicity. It has been shown to be toxic to normal cells at high concentrations.

Future Directions

There are several future directions for the study of 4-Chloro-3-(2-chloroethyl)-2-methylquinoline. One potential direction is the development of new drugs based on its structure for the treatment of cancer, malaria, and tuberculosis. Another potential direction is the investigation of its mechanism of action and the development of new compounds with improved potency and selectivity. Additionally, the study of its potential toxicity and the development of new methods to reduce its toxicity is also an important direction for future research.

Synthesis Methods

The synthesis of 4-Chloro-3-(2-chloroethyl)-2-methylquinoline involves the reaction of 2-methylquinoline with 2-chloroethyl chloride and aluminum chloride in the presence of carbon tetrachloride. The reaction yields the desired product as a yellow crystalline solid with a melting point of 92-94°C.

Scientific Research Applications

4-Chloro-3-(2-chloroethyl)-2-methylquinoline has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the growth of various cancer cell lines, including prostate cancer, breast cancer, and lung cancer. It has also been investigated for its potential use in the treatment of malaria and tuberculosis.

properties

CAS RN

57521-15-0

Product Name

4-Chloro-3-(2-chloroethyl)-2-methylquinoline

Molecular Formula

C12H11Cl2N

Molecular Weight

240.12 g/mol

IUPAC Name

4-chloro-3-(2-chloroethyl)-2-methylquinoline

InChI

InChI=1S/C12H11Cl2N/c1-8-9(6-7-13)12(14)10-4-2-3-5-11(10)15-8/h2-5H,6-7H2,1H3

InChI Key

PQDVRCSZKVSKGV-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2C(=C1CCCl)Cl

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1CCCl)Cl

Origin of Product

United States

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